molecular formula C26H51NO3 B029749 (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) CAS No. 76062-98-1

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)

Cat. No. B029749
CAS RN: 76062-98-1
M. Wt: 425.7 g/mol
InChI Key: BVENITBOXXWZJW-BTQNPOSSSA-N
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Description

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) is a compound that has been explored in the context of synthetic and structural chemistry, particularly in its synthesis and properties related to organotin carboxylates and hydroxyalkanoic acids.

Synthesis Analysis

The synthesis of related compounds involves the preparation of triorganostannate esters of dicarboxylic acids and the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate to yield methyl (R)-3-hydroxyalkanoate, which upon conversion to dicyclohexylammonium salt, gives (R)-3-hydroxyalkanoic acid in optically pure form (Nakahata et al., 1982).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals insights into their crystal structure, such as dicyclohexylammonium salts showing specific coordination to tin atoms in organotin compounds, suggesting a trigonal bipyramidal geometry based on Mossbauer and IR spectral evidence (Ng, Das, & Tiekink, 1991).

Chemical Reactions and Properties

Chemical reactions involving (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) and related compounds include the stable attachment of myristate to proteins, which is significant in biological contexts. The linkage is stable to hydroxylamine treatment, indicating a strong covalent bond to the amino-terminal glycine of proteins (Schultz et al., 1987).

Physical Properties Analysis

The physical properties, such as crystal systems and hydrogen bonding patterns, have been detailed in compounds structurally similar to (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), demonstrating the variety of solid-state structures these compounds can adopt based on their synthesis and molecular interactions (Santis et al., 1997).

Chemical Properties Analysis

Chemical properties such as hydrolytic stability, reactivity, and interaction with other chemical entities are crucial for understanding the behavior of (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) in various environments. For example, the stability of myristic acid and its derivatives in complex biochemical systems is essential for their potential applications in medicinal chemistry and materials science (Arnould et al., 2015).

Scientific Research Applications

Enantioselective Synthesis

(R)-3-Hydroxy Myristic Acid and its derivatives, like the dicyclohexylammonium salt, are crucial in asymmetric synthesis and chiral resolution processes. For example, the enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate using an asymmetrically modified nickel catalyst yielded methyl (R)-3-hydroxytetradecanoate with high enantiomeric excess. This process demonstrates the compound's utility in preparing optically pure substances, which are valuable in pharmaceuticals and fine chemicals manufacturing (Tai et al., 1980).

Material Science and Catalysis

In material science, the structural properties of organotin carboxylates, including those involving dicyclohexylammonium, have been extensively studied. Such compounds, including triorganostannate esters of dicarboxylic acids, showcase potential applications in catalysis and materials preparation due to their unique structural and coordination chemistry (Ng et al., 1991).

Biochemical Applications

Biochemically, derivatives of (R)-3-Hydroxy Myristic Acid, including its dicyclohexylammonium salt, find applications in studying fatty acid metabolism and protein modification. For instance, the production of tritiated water from [9,10-3H]myristic acid has been used as a screening assay for detecting defects in fatty acid oxidation, which is crucial for diagnosing metabolic diseases (Manning et al., 1990).

Surfactant and Self-Assembly Research

Furthermore, studies on myristic acid and its interaction with choline hydroxide have shed light on the self-assembly and phase behavior of fatty acids, which are fundamental in developing new surfactants and understanding biological membrane dynamics (Arnould et al., 2015).

Future Directions

The future directions or potential applications of “®-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)” are not specified in the search results. Given its role as a component of bacterial Lipid A , it may have potential in research related to bacterial cell wall structure or function.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3R)-3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13,15H,2-12H2,1H3,(H,16,17);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVENITBOXXWZJW-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574583
Record name (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)

CAS RN

76062-98-1
Record name Tetradecanoic acid, 3-hydroxy-, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76062-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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